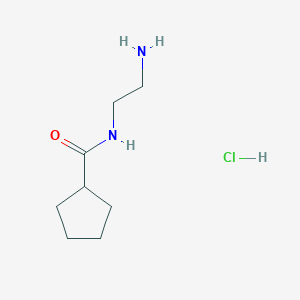
N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride
Overview
Description
N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride, also known as ACEPC-HCl, is an organic compound belonging to the cyclic amine family. It is a white crystalline solid with a molecular weight of 230.7 g/mol and a melting point of 170-175 °C. ACEPC-HCl is a water-soluble compound which has been used in various scientific research applications, ranging from biochemistry to pharmacology.
Scientific Research Applications
N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride has been used in various scientific research applications, ranging from biochemistry to pharmacology. In biochemistry, N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride has been used as a substrate for the enzyme cyclooxygenase-2 (COX-2). In pharmacology, N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride has been used as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).
Mechanism of Action
N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride acts as an agonist for the mGluR5 receptor by binding to the receptor and activating it, resulting in the release of various neurotransmitters. It also acts as a substrate for the enzyme COX-2, which catalyzes the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride can inhibit the production of prostaglandins, which can reduce inflammation and pain. In vivo studies have demonstrated that N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride can reduce anxiety and depression-like behaviors in rodents, and can also reduce seizures in rats.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride in laboratory experiments is its water solubility, which allows for easy handling and storage. Additionally, N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride is relatively inexpensive and has a wide range of applications. The main limitation of using N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride is its low bioavailability, which can limit its efficacy in vivo.
Future Directions
There are a number of potential future directions for research involving N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride. These include further research into its mechanism of action and biochemical and physiological effects, as well as further studies into its efficacy in vivo. Additionally, further research could be conducted into the potential therapeutic applications of N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride, such as its use in the treatment of anxiety, depression, and epilepsy. Other potential future directions include the development of novel N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride-based drugs and the exploration of its potential as a prodrug.
properties
IUPAC Name |
N-(2-aminoethyl)cyclopentanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-6-10-8(11)7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMCVCUQPGFXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride | |
CAS RN |
1235439-28-7 | |
| Record name | Cyclopentanecarboxamide, N-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520270.png)
![4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide](/img/structure/B1520271.png)
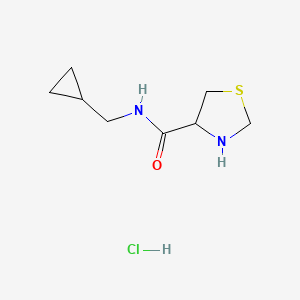
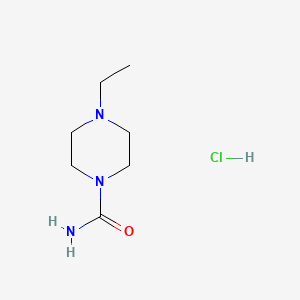
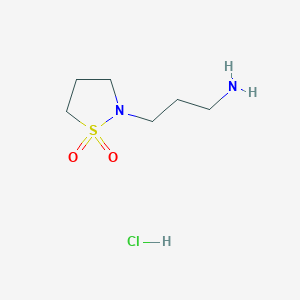

![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)

![2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1520281.png)
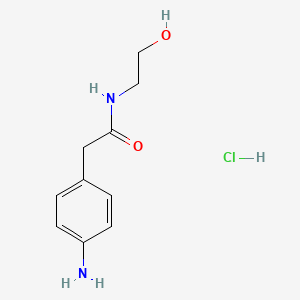

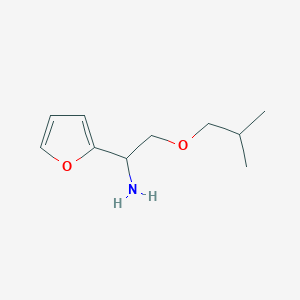
![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)
